1-(2,3-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O/c1-17-8-7-13-23(18(17)2)29-16-20(14-25(29)31)26-28-22-11-5-6-12-24(22)30(26)15-19-9-3-4-10-21(19)27/h3-13,20H,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUJCGQNJIGHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzimidazole Group: This can be achieved through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
Attachment of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides.
Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, particularly if it exhibits specific pharmacological properties.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous molecules from the literature:
Structural and Functional Insights:
- The 2-fluorophenylmethyl substituent offers moderate lipophilicity, while the 4-fluorophenylmethyl in may improve solubility due to the para-fluorine position.
- Benzodiazole vs. Benzimidazole : The benzodiazole (two nitrogen atoms in the heterocycle) in the target compound vs. benzimidazole (one nitrogen) in impacts electron distribution, influencing π-π stacking interactions with biological targets.
- Fluorination Patterns : Fluorine atoms in the target and enhance metabolic stability and membrane permeability, but excessive fluorination (as in ) may reduce solubility .
Biological Activity
1-(2,3-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a compound of interest due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H24FN3O
- Molecular Weight : 365.45 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes. For instance, compounds with similar structures have shown inhibition of phospholipase A2 (PLA2), which is crucial in inflammatory responses .
- Antimicrobial Activity : In vitro studies have indicated that derivatives of benzodiazoles exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group may enhance this activity through increased lipophilicity and membrane penetration .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating potential use in cancer therapy. The mechanism often involves apoptosis induction and cell cycle arrest .
Biological Activity Data Table
The following table summarizes key biological activities and findings related to the compound:
| Activity Type | Tested Against | Effect Observed | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 80% inhibition at 400 µg/mL | |
| Anticancer | MCF-7 cell line | IC50 = 0.12 µM | |
| Enzyme Inhibition | PLA2 | IC50 = 0.18 µM |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various benzodiazole derivatives, the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.12 µM, indicating strong efficacy compared to standard chemotherapeutic agents . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Research conducted by Bryndal et al. demonstrated that compounds similar to the target molecule showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. At concentrations above 200 µg/mL, these compounds exhibited a marked increase in bacterial growth inhibition . This suggests that the structural components of the compound may contribute significantly to its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
